

An In-depth Technical Guide to Rosuvastatin Lactone

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Compound of Interest

Compound Name: *Rosuvastatin Lactone*

CAS No.: *503610-43-3*

Cat. No.: *B1140551*

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This guide provides a comprehensive overview of the physicochemical properties, analytical quantification, and metabolic pathway of **Rosuvastatin Lactone**. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Physicochemical Properties

Rosuvastatin Lactone is a key metabolite of Rosuvastatin, a potent HMG-CoA reductase inhibitor.^{[1][2]} The lactone form is produced through intramolecular esterification of the parent compound, Rosuvastatin.^{[3][4]}

Table 1: Molecular and Chemical Data for **Rosuvastatin Lactone**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C22H26FN3O5S | [5][6][7] |
| Molecular Weight | 463.5 g/mol | [5][6] |
| CAS Number | 503610-43-3 | [6][7] |
| IUPAC Name | N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | [5] |
| Synonyms | (+)-Rosuvastatin lactone, Rosuvastatin-5S-lactone, RSTL | [6] |

Experimental Protocol: Simultaneous Quantification in Human Plasma by LC-MS/MS

The following protocol is a summary of a validated method for the simultaneous determination of Rosuvastatin (RST), Rosuvastatin-5S-Lactone (RST-LAC), and N-desmethyl Rosuvastatin (DM-RST) in human plasma.[8]

Objective: To accurately quantify the concentrations of RST, RST-LAC, and DM-RST in human plasma samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

2.1. Sample Preparation

- **Standard and Quality Control (QC) Preparation:** Prepare stock solutions of RST, RST-LAC, DM-RST, and their corresponding deuterium-labeled internal standards (IS) in a suitable solvent. Prepare calibration standards and QC samples by spiking buffered human plasma with the appropriate concentrations of the analytes.[8]

- Protein Precipitation: To 50 μ L of buffered human plasma, add the internal standard solution. Precipitate the plasma proteins by adding a suitable organic solvent.[8]
- Centrifugation and Extraction: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[8]

2.2. Chromatographic Conditions[8]

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: Zorbax-SB Phenyl column (2.1 mm \times 100 mm, 3.5 μ m).
- Mobile Phase:
 - Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol in water.
 - Solvent B: 40% v/v methanol in acetonitrile.
- Gradient: A gradient elution program is used to achieve baseline separation of the analytes.
- Flow Rate: 0.35 mL/min.
- Run Time: Approximately 6.0 minutes.

2.3. Mass Spectrometric Conditions[8]

- Mass Spectrometer: A tandem mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the specific precursor-to-product ion transitions for each analyte and internal standard.

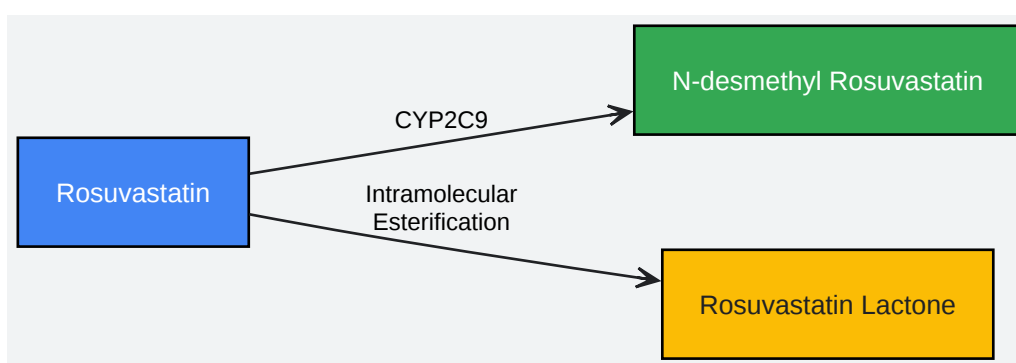
2.4. Data Analysis

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.[8]

- Quantification: Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[8]

Metabolic Pathway of Rosuvastatin

Rosuvastatin undergoes limited metabolism in humans, with two primary metabolites being N-desmethyl Rosuvastatin and **Rosuvastatin Lactone**.^{[9][10]} The formation of the N-desmethyl metabolite is mediated to a small extent by the cytochrome P450 enzyme CYP2C9.^{[9][10]} The conversion to the lactone form occurs via an intramolecular esterification.^[3]

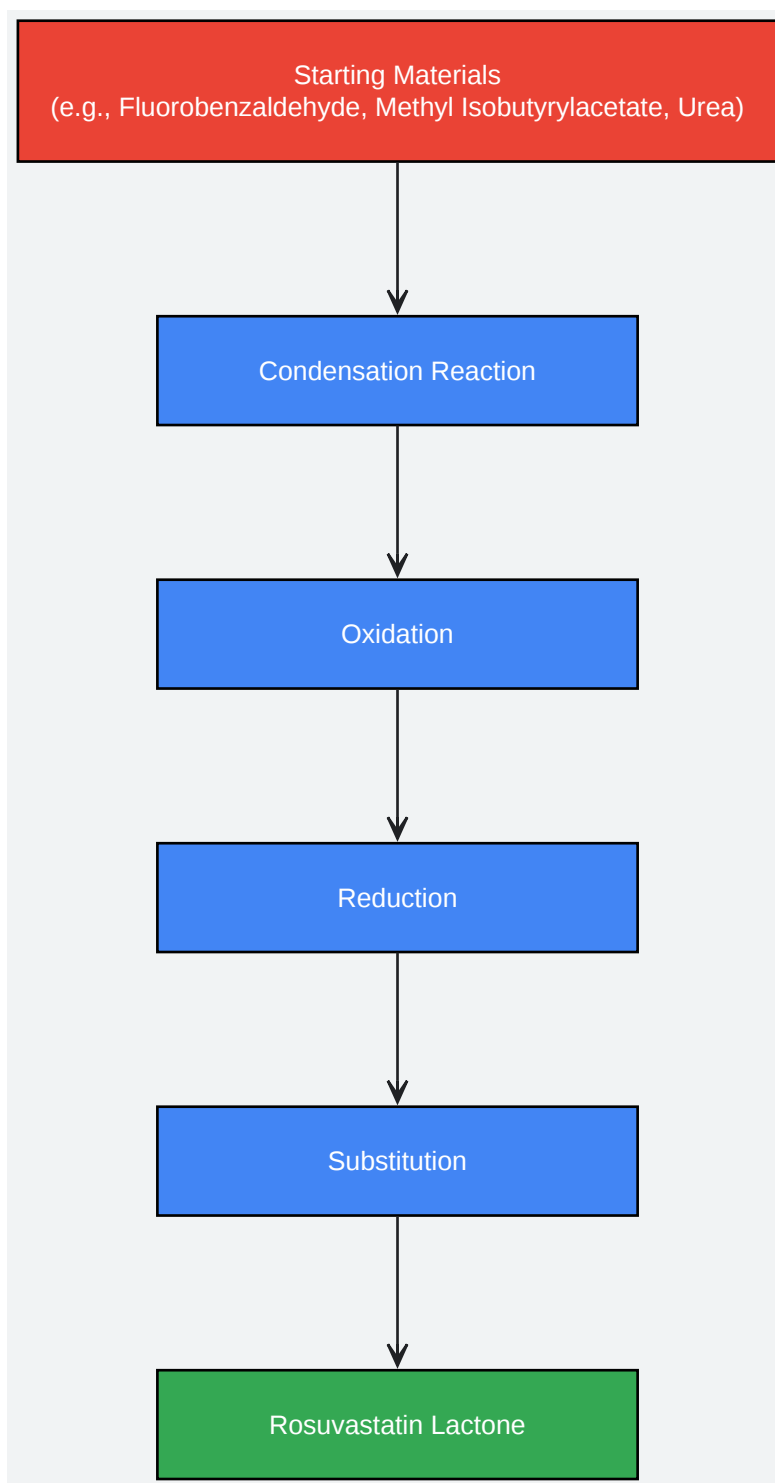


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Caption: Metabolic pathway of Rosuvastatin.

Synthesis of Rosuvastatin Lactone

The synthesis of Rosuvastatin can proceed through a lactone pathway.^{[11][12]} A key step in this synthetic route involves a Wittig reaction to couple a functionalized pyrimidine heterocycle with a lactonized side chain precursor.^{[11][12]} Subsequent deprotection and hydrolysis of the resulting **Rosuvastatin Lactone** intermediate can yield Rosuvastatin in high yield.^[12] Another patented method describes the synthesis of **Rosuvastatin Lactone** starting from fluorobenzaldehyde, methyl isobutyrylacetate, and urea through a series of condensation, oxidation, reduction, and substitution reactions.^[13]



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